molecular formula C15H14N2 B5343443 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile

2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile

Cat. No. B5343443
M. Wt: 222.28 g/mol
InChI Key: UURXGSIRWVVYEJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as MPMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. In addition, this compound has been found to bind to certain receptors in cells, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In materials science, this compound has been found to exhibit liquid crystalline behavior, which is important for the development of functional materials. In organic electronics, this compound has been shown to improve the efficiency and stability of OLEDs and OPVs. In medicinal chemistry, this compound has been found to have anticancer activity, as well as potential activity against other diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is its versatility as a building block for the synthesis of functional materials and drug candidates. This compound can be easily modified to introduce different functional groups and improve its properties for specific applications. However, one limitation of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for research on 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. One direction is the development of new functional materials based on this compound, such as liquid crystals and polymers with improved properties for use in electronic and optical devices. Another direction is the exploration of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 3-methylbenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic electronics, this compound has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

(E)-2-(3-methylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-5-3-6-13(9-12)14(11-16)10-15-7-4-8-17(15)2/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURXGSIRWVVYEJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=CN2C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC=CN2C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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